Methyl Perfluorododecanoate

Übersicht

Beschreibung

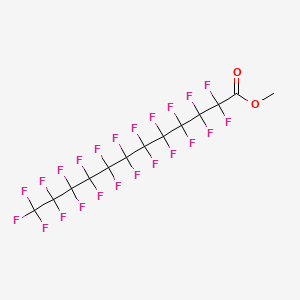

Methyl Perfluorododecanoate is a fluorinated organic compound with the molecular formula C₁₃H₃F₂₃O₂ and a molecular weight of 628.13 g/mol . It is known for its high thermal stability and resistance to chemical reactions due to the presence of multiple fluorine atoms. This compound is primarily used in various industrial applications, including as a surfactant and in the production of fluoropolymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl Perfluorododecanoate can be synthesized through the esterification of perfluorododecanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale esterification of perfluorododecanoic acid. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl Perfluorododecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms .

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in these reactions include amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a perfluoroalkyl amine, while reaction with an alcohol would produce a perfluoroalkyl ether .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl perfluorododecanoate is characterized by a long carbon chain with fully fluorinated carbon atoms, which imparts hydrophobic and lipophobic properties. These features make it valuable in applications requiring resistance to water, oil, and heat.

Toxicological Studies

Research has shown that this compound can affect metabolic processes in organisms. For instance, studies on perfluorododecanoic acid (PFDoA), a related compound, indicate that exposure can lead to alterations in glucose and amino acid metabolism, impacting kidney function in animal models . These findings underscore the need for further investigation into the toxicological profiles of this compound to assess its safety in biological systems.

Environmental Impact Studies

This compound is part of ongoing research into PFAS compounds' environmental persistence and bioaccumulation. The OECD has highlighted concerns regarding the long-term effects of PFAS on ecosystems, particularly their accumulation in soil and water systems . Understanding these impacts is crucial for developing regulatory frameworks aimed at minimizing environmental contamination.

Coatings and Surface Treatments

This compound is utilized in creating coatings that provide exceptional water and oil repellency. These coatings are particularly beneficial in industries such as textiles, where they enhance the durability and performance of fabrics by preventing staining and degradation .

Electronics Manufacturing

In the electronics sector, this compound is explored for its use in printed circuit boards due to its dielectric properties. The compound's ability to withstand high temperatures and corrosive environments makes it suitable for protecting sensitive electronic components .

Textile Industry Innovations

A case study published in the Journal of Applied Polymer Science demonstrated the effectiveness of this compound-based coatings on outdoor fabrics. The treated fabrics exhibited significantly improved water repellency compared to untreated controls, highlighting the compound's potential to enhance product performance in outdoor gear .

Environmental Monitoring Research

A study conducted by environmental scientists focused on measuring PFAS levels in urban water supplies revealed that compounds like this compound are prevalent contaminants. This research emphasizes the necessity for improved monitoring techniques and remediation strategies to address PFAS pollution .

Tables

Wirkmechanismus

The mechanism of action of Methyl Perfluorododecanoate is largely attributed to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. This electronegativity can enhance the compound’s ability to form stable complexes with various substrates, making it useful in applications such as drug delivery and catalysis .

Vergleich Mit ähnlichen Verbindungen

Methyl Perfluorodecanoate (C₁₁H₃F₁₉O₂): Similar in structure but with a shorter carbon chain, leading to slightly different physical and chemical properties.

Methyl Perfluorooctanoate (C₉H₃F₁₅O₂): Even shorter carbon chain, commonly used in the production of fluoropolymers.

Uniqueness: Methyl Perfluorododecanoate is unique due to its longer carbon chain, which provides enhanced thermal stability and resistance to chemical reactions compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring high-performance materials .

Biologische Aktivität

Methyl Perfluorododecanoate (MPFDo) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological effects and environmental persistence. This article reviews the biological activity of MPFDo, focusing on its toxicological impacts, mechanisms of action, and relevant case studies.

Overview of this compound

MPFDo is a perfluorinated carboxylic acid derivative, characterized by a 12-carbon chain fully saturated with fluorine atoms. Its structure contributes to its hydrophobic and lipophobic properties, making it resistant to degradation in the environment. This persistence raises concerns regarding its accumulation in biological systems and potential health effects.

Hepatotoxicity

Research indicates that exposure to perfluorinated compounds, including MPFDo, can result in significant liver toxicity. A study conducted on rats exposed to Perfluorododecanoic Acid (PFDoA), the parent compound of MPFDo, revealed alterations in liver enzyme levels and histopathological changes. Specifically, increased liver weight and hepatocellular hypertrophy were noted at higher doses .

| Dose (mg/kg/day) | Liver Weight Change | Histopathological Findings |

|---|---|---|

| 0.05 | Normal | No significant changes |

| 0.2 | Increased | Mild hypertrophy |

| 0.5 | Significantly Increased | Severe hypertrophy and vacuolation |

Immunotoxicity

Immunotoxic effects have also been observed with PFAS exposure. In studies involving animal models, alterations in immune function were documented, including suppressed lysozyme activity and changes in lymphocyte populations. Notably, while some immune functions were suppressed, others were stimulated, indicating a complex interaction within the immune system .

MPFDo and similar compounds are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This receptor activation can lead to altered lipid metabolism and inflammatory responses . Additionally, MPFDo may influence various signaling pathways related to cellular stress responses and metabolic processes.

Renal Toxicity Study

A notable study explored the renal effects of PFDoA exposure in male rats over 110 days. Proteomic analysis identified 79 differentially expressed proteins linked to amino acid metabolism, stress response, and energy production pathways . The findings suggest that MPFDo may disrupt normal renal function through these biochemical alterations.

Developmental Toxicity

Research has indicated potential developmental toxicity associated with PFAS exposure. In rodent models, maternal exposure to PFDoA during gestation resulted in impaired mammary gland development in offspring . These findings underscore the need for further investigation into the reproductive implications of MPFDo.

Eigenschaften

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNZIVVYHQYSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3F23O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338250 | |

| Record name | Methyl Perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56554-52-0 | |

| Record name | Methyl Perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.